molecular formula C22H16BrN3O2S B270037 2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide

Katalognummer B270037
Molekulargewicht: 466.4 g/mol
InChI-Schlüssel: PHVIURQTBIPFDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BPO-27 and belongs to the family of oxadiazole derivatives.

Wirkmechanismus

The exact mechanism of action of BPO-27 is not fully understood, but studies suggest that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by suppressing the activity of various signaling pathways involved in cancer progression. BPO-27's antimicrobial activity is believed to be due to its ability to disrupt the bacterial cell membrane, leading to cell death. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPO-27 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development. It has also been shown to be stable under physiological conditions, which is a desirable characteristic for a potential drug candidate. Additionally, BPO-27 exhibits good solubility in water, which is important for its potential use as a drug.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BPO-27 in lab experiments is its potent activity against cancer cells and bacteria, making it a useful tool for studying these diseases. Additionally, its low toxicity and stability make it a safe and reliable compound for use in experiments. However, one limitation of using BPO-27 is its limited availability, which may hinder its widespread use in research.

Zukünftige Richtungen

There are several future directions for research on BPO-27. One direction is to further investigate its mechanism of action and identify the specific signaling pathways involved in its anticancer, antimicrobial, and anti-inflammatory activities. Another direction is to optimize the synthesis method to increase the yield of BPO-27 and make it more widely available for research. Additionally, further studies are needed to evaluate the efficacy of BPO-27 in animal models and to investigate its potential as a drug candidate for the treatment of cancer, bacterial infections, and inflammatory diseases.
In conclusion, BPO-27 is a promising compound with potential applications in various fields, including cancer treatment, antimicrobial activity, and anti-inflammatory therapy. Its stable and low-toxicity properties make it a safe and reliable compound for use in research. Further studies are needed to fully understand its mechanism of action and to evaluate its potential as a drug candidate.

Synthesemethoden

The synthesis of BPO-27 involves the reaction of 3-bromophenylhydrazine with 2-chloro-N,N-diphenylacetamide in the presence of potassium carbonate and copper powder. The resulting product is then treated with sulfur to obtain BPO-27.

Wissenschaftliche Forschungsanwendungen

BPO-27 has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and as an anti-inflammatory agent. Studies have shown that BPO-27 exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. Additionally, BPO-27 has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Eigenschaften

Produktname

2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide

Molekularformel

C22H16BrN3O2S

Molekulargewicht

466.4 g/mol

IUPAC-Name

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-diphenylacetamide

InChI

InChI=1S/C22H16BrN3O2S/c23-17-9-7-8-16(14-17)21-24-25-22(28-21)29-15-20(27)26(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14H,15H2

InChI-Schlüssel

PHVIURQTBIPFDV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Br

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.